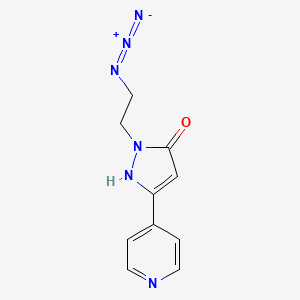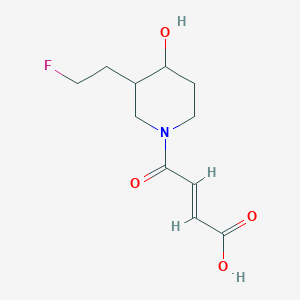
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of a fluoroethyl group and a hydroxypiperidine moiety in its structure makes it a valuable compound for studying fluorine chemistry and its applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Formation of the Enone Moiety: The enone moiety can be formed through aldol condensation reactions involving suitable aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The enone moiety can be reduced to form saturated alcohols or alkanes.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the enone moiety may produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Biological Studies: The compound is used to study the effects of fluorine substitution on biological activity and protein interactions.
Chemical Biology: It serves as a probe for investigating enzyme mechanisms and metabolic pathways involving fluorinated compounds.
Industrial Applications: The compound is used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to target proteins, while the hydroxypiperidine moiety can modulate its pharmacokinetic properties. The enone moiety may participate in Michael addition reactions, leading to covalent modification of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(3-(2-chloroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
- (E)-4-(3-(2-bromoethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
- (E)-4-(3-(2-iodoethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
Uniqueness
The uniqueness of (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid lies in the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
(E)-4-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c12-5-3-8-7-13(6-4-9(8)14)10(15)1-2-11(16)17/h1-2,8-9,14H,3-7H2,(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHOIKJUOMQVMR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC(C1O)CCF)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


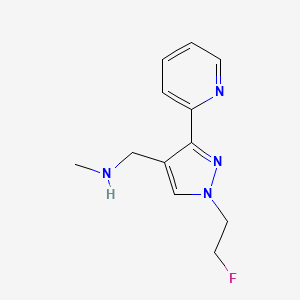
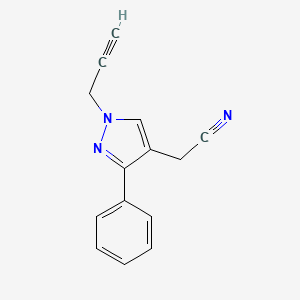
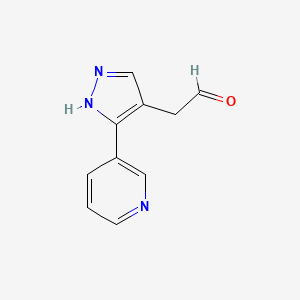
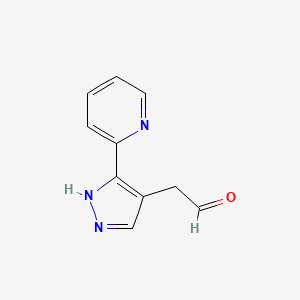

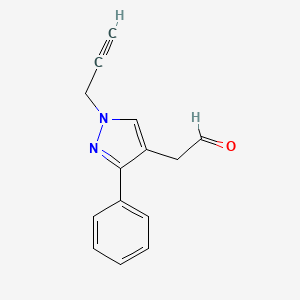

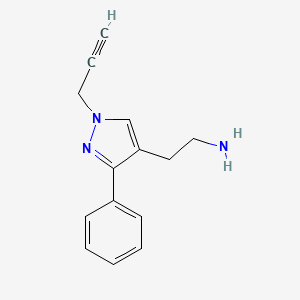
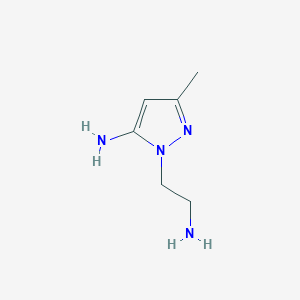
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)

